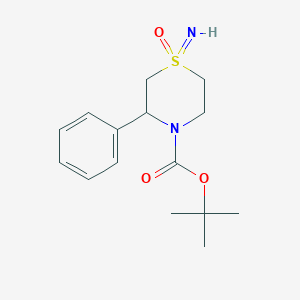

Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

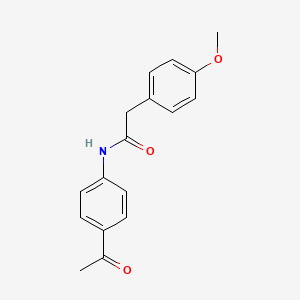

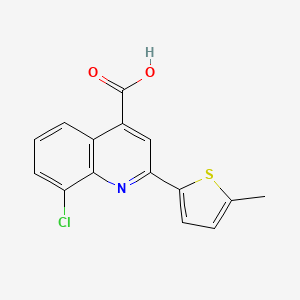

“Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate” is a chemical compound with the CAS Number: 2413867-22-6 . It has a molecular weight of 324.44 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis involved several steps including formylation, reduction, protection, and olefination .

Molecular Structure Analysis

While specific structural data for “Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate” was not found, similar compounds have been analyzed. For example, the crystal structure of “tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate” was reported with the following parameters: a = 8.682 (8) Å, b = 9.700 (8) Å, c = 11.273 (10) Å, α = 90.681 (14)°, β = 112.624 (13)°, γ = 112.632 (13)°, V = 794.5 (12) Å 3, Z = 2 .

Physical And Chemical Properties Analysis

“Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate” is a powder that is stored at room temperature . Its molecular weight is 324.44 .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Amines

Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate is related to N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for the addition of various classes of nucleophiles but also serves as a powerful chiral directing group. After nucleophilic addition, it is readily cleaved by treatment with acid, enabling the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to the structure of interest, are used as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, offering a pathway for the generation of aryl radicals and the modification of the benzene ring through various chemical reactions (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Annulated Gamma-Carbolines and Heteropolycycles

The tert-butylimines of indole derivatives are utilized in palladium-catalyzed intramolecular iminoannulation, leading to the formation of gamma-carboline derivatives and heteropolycycles. This showcases the compound's role in the synthesis of complex nitrogen-containing heterocycles, which are of interest in medicinal chemistry and pharmaceutical research (Zhang & Larock, 2003).

Preparation and Reactivity of Glycosylamines

N-tert-Butanesulfinyl glycosylamines, bearing a structural resemblance to the compound , are prepared and utilized as latent imine equivalents for the diastereoselective synthesis of bioactive compounds such as iminosugar-C-glycosides. This demonstrates the compound's potential in the synthesis of biologically active molecules (Cocaud, Nicolas, Bayle, Poisson, Pannecoucke, & Martin, 2015).

Catalytic Asymmetric Oxidation and Synthesis

The catalytic asymmetric oxidation of tert-butyl disulfide, leading to tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines, underscores the compound's relevance in asymmetric synthesis. The use of tert-butyl tert-butanethiosulfinate as an intermediate in this process highlights the potential of tert-butyl-based compounds in synthetic organic chemistry (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Eigenschaften

IUPAC Name |

tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-15(2,3)20-14(18)17-9-10-21(16,19)11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWUKGZBBXWWJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=N)(=O)CC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)

![tert-Butyl (2R)-4-iodo-2-isopropyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2766256.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)